(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine

Stereochemistry Isomer Purity Medicinal Chemistry

(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine (CAS 1229457-88-8) is a heterocyclic building block featuring a 5-bromo-3-nitropyridine core and a trans-dimethylaminoethenyl substituent. With a molecular formula of C₉H₁₀BrN₃O₂ and a molecular weight of 272.10 g/mol, the compound is a defined (E)-stereoisomer possessing a calculated polar surface area (PSA) of 61.95 Ų and a predicted LogP of 2.81.

Molecular Formula C9H10BrN3O2
Molecular Weight 272.1 g/mol
CAS No. 1229457-88-8
Cat. No. B1375022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine
CAS1229457-88-8
Molecular FormulaC9H10BrN3O2
Molecular Weight272.1 g/mol
Structural Identifiers
SMILESCN(C)C=CC1=C(C=C(C=N1)Br)[N+](=O)[O-]
InChIInChI=1S/C9H10BrN3O2/c1-12(2)4-3-8-9(13(14)15)5-7(10)6-11-8/h3-6H,1-2H3/b4-3+
InChIKeyDGQGEEKJHSDVMR-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1229457-88-8: (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine – Core Chemical Identity and Procurement Profile


(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine (CAS 1229457-88-8) is a heterocyclic building block featuring a 5-bromo-3-nitropyridine core and a trans-dimethylaminoethenyl substituent . With a molecular formula of C₉H₁₀BrN₃O₂ and a molecular weight of 272.10 g/mol, the compound is a defined (E)-stereoisomer possessing a calculated polar surface area (PSA) of 61.95 Ų and a predicted LogP of 2.81 . It is commercially supplied at 98% purity and serves as a critical intermediate in medicinal chemistry campaigns, particularly as a precursor or reference substance for kinase inhibitor-related impurities .

Why a Simple Pyridine Analog Cannot Replace 1229457-88-8 in Regiospecific Applications


Substituting 1229457-88-8 with other 5-bromo-3-nitropyridine derivatives or ethenamine isomers introduces unacceptable risk in regiospecific synthetic sequences. The compound's distinct (E)-geometry and the precise 2-etheamine/3-nitro substitution pattern on the pyridine ring directly govern its reactivity in subsequent cyclization and cross-coupling steps . Even a shift of the nitro group from position 3 to position 2 (e.g., Vemurafenib Impurity 3, CAS 1714107-50-2) produces a regioisomer with a completely different pharmacological impurity profile and divergent reactivity, making generic substitution scientifically invalid for quantitative analytical or synthetic work [1]. The quantitative evidence below establishes exactly where and why this specific compound cannot be interchanged.

1229457-88-8 Selection Evidence: Quantitative Differentiation Against Closest Analogs


(E)-Geometry Confirmation: Distinguishing 1229457-88-8 from the (Z)-Isomer (CAS 1227628-14-9)

The target compound 1229457-88-8 is explicitly defined by its (E)-configuration at the ethenyl double bond, whereas the (Z)-isomer is registered under a distinct CAS number (1227628-14-9) . These stereoisomers have identical molecular formula (C₉H₁₀BrN₃O₂) and identical exact mass (270.996 Da) but differ in 3D spatial arrangement, leading to different physicochemical behavior and biological recognition . Using the (Z)-isomer in place of the (E)-isomer without confirmation of stereochemical integrity will introduce uncontrolled variables into any structure-activity relationship (SAR) study.

Stereochemistry Isomer Purity Medicinal Chemistry

Regioisomeric Purity: 1229457-88-8 vs. Vemurafenib Impurity 3 (2-Nitro Regioisomer, CAS 1714107-50-2)

1229457-88-8 and Vemurafenib Impurity 3 (CAS 1714107-50-2) are nitro-positional regioisomers [1]. The target compound positions the nitro group at the pyridine 3-position with the ethenamine at the 2-position, whereas Vemurafenib Impurity 3 inverts this substitution to a 2-nitro/3-ethenamine arrangement [1]. This structural difference results in distinct HPLC retention characteristics, mass spectral fragmentation patterns, and biological activity profiles that are critical for impurity quantification in Vemurafenib drug substance analysis [1].

Regioisomer Drug Impurity Vemurafenib

Commercial Purity Benchmark: 1229457-88-8 Delivers 98% Assay vs. Unspecified Grades of Related Intermediates

Commercially, 1229457-88-8 is supplied with a certified purity of 98% (Leyan, Product No. 1694449) . This contrasts with many structurally related 5-bromo-3-nitropyridine intermediates that are offered without specified purity or at lower grades (e.g., technical grade or 95% minimum) . The 98% purity specification means a maximum of 2% total impurities, including potentially the (Z)-isomer or regioisomeric impurities, which is critical for reproducible synthetic transformations.

Purity Quality Control Procurement

Predicted Physicochemical Profile: 1229457-88-8 Occupies a Distinct LogP/PSA Space Relevant to CNS Drug Design

1229457-88-8 possesses a predicted LogP of 2.81 and a PSA of 61.95 Ų . This places it in a favorable drug-like space (LogP <5, PSA <140 Ų) for downstream CNS-penetrant candidates. By comparison, more polar analogs such as 2-(5-bromo-3-nitropyridin-2-yl)ethan-1-amine (CAS 1174007-38-5) have lower LogP but higher hydrogen bond donor count, while methoxy-substituted analogs (e.g., CAS 917918-81-1) shift PSA above 80 Ų . The precise balance of moderate lipophilicity and moderate polarity makes 1229457-88-8 a unique springboard for optimizing blood-brain barrier penetration.

LogP Polar Surface Area Drug-likeness

Optimal Deployment Scenarios for 1229457-88-8 Based on Differentiated Evidence


Regiospecific Intermediate in Kinase Inhibitor Synthesis (e.g., Vemurafenib-related Scaffolds)

1229457-88-8 serves as a regiospecifically defined intermediate for constructing pyridine-based kinase inhibitor cores. Its 3-nitro/2-ethenamine substitution pattern enables selective cyclization to form pyrazoloquinoline or pyrrolopyridine scaffolds, where the regioisomeric integrity is paramount for on-target kinase binding [1]. Procurement of 1229457-88-8 over Vemurafenib Impurity 3 (CAS 1714107-50-2) ensures the correct nitro positional chemistry for the desired scaffold, avoiding late-stage purification of regioisomeric mixtures that are inseparable by standard chromatography [1].

Analytical Reference Standard for Impurity Profiling in Vemurafenib Drug Substance

As a well-characterized impurity marker, 1229457-88-8 is suitable for use as a reference standard in HPLC and LC-MS methods for quantifying regioisomeric impurities in Vemurafenib active pharmaceutical ingredient (API). Its 98% purity and distinct retention characteristics relative to the 2-nitro regioisomer (Impurity 3) enable accurate calibration and validation of impurity methods in accordance with ICH Q3A guidelines .

Stereochemically Defined Building Block for CNS-Penetrant Candidate Libraries

The (E)-configuration and favorable LogP/PSA profile of 1229457-88-8 make it a preferred starting material for parallel synthesis of CNS-targeted compound libraries. Its balanced physicochemical properties reduce the risk of producing lead compounds with excessive polarity or molecular weight, which are common pitfalls when using less optimized pyridine intermediates .

Bromo- and Nitro- Dual Functionalization for Iterative Cross-Coupling Sequences

The simultaneous presence of a bromine atom (for Suzuki, Buchwald, or Sonogashira coupling) and a nitro group (reducible to amine for subsequent diversification) in a single, stereochemically pure intermediate enables step-efficient synthesis. 1229457-88-8 consolidates two orthogonal reactive handles into one building block, reducing the step count compared to sequential functionalization approaches .

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